2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid
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Overview
Description
2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is known for its unique structure, which includes a hydroxycyclopentyl group and a methylamino group attached to an acetic acid moiety. It is primarily used in research and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid typically involves the reaction of 2-hydroxycyclopentanone with methylamine, followed by the addition of chloroacetic acid. The reaction conditions often require a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reaction. The final product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes the same basic steps as the laboratory synthesis but is optimized for efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to verify the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under anhydrous conditions.
Major Products Formed
Scientific Research Applications
2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups in the compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Hydroxycyclohexyl)(methyl)amino]acetic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-[(2-Hydroxycyclopentyl)(ethyl)amino]acetic acid: Similar structure but with an ethyl group instead of a methyl group.
2-[(2-Hydroxycyclopentyl)(methyl)amino]propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C8H15NO3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-[(2-hydroxycyclopentyl)-methylamino]acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-9(5-8(11)12)6-3-2-4-7(6)10/h6-7,10H,2-5H2,1H3,(H,11,12) |
InChI Key |
NIBNFCCQFBSUJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1CCCC1O |
Origin of Product |
United States |
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